

# **Application Notes and Protocols for Studying PBN1 Function in Saccharomyces cerevisiae**

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# For Researchers, Scientists, and Drug Development Professionals Introduction

**PBN1** (Proteinase B Negative 1) is an essential gene in Saccharomyces cerevisiae that encodes a crucial type I membrane glycoprotein localized to the endoplasmic reticulum (ER). **Pbn1**p functions as a chaperone-like protein, playing a vital role in the proper folding, processing, and stability of a subset of proteins within the ER.[1][2][3] Its essential nature underscores its importance in cellular viability and protein quality control. Depletion of **Pbn1**p leads to the activation of the Unfolded Protein Response (UPR), indicating a significant defect in ER protein folding.[1][2] Furthermore, **Pbn1**p is a component of the glycosylphosphatidylinositol-mannosyltransferase I complex and is involved in the ER-associated degradation (ERAD) pathway.[4]

These application notes provide a comprehensive guide for researchers interested in elucidating the multifaceted functions of **PBN1**. The protocols detailed below cover genetic, cell biological, and biochemical approaches to investigate **PBN1**'s role in protein processing, the UPR, and its genetic and physical interactions.

### **Data Presentation**

Table 1: Genetic Interactions of PBN1



This table summarizes key genetic interactions observed between **PBN1** and other genes, which can provide insights into its functional relationships.

| Interacting<br>Gene | Allele | Phenotype               | Implication   | Reference |
|---------------------|--------|-------------------------|---|-----------|
| ERO1                | ero1-1 | Synthetic<br>lethality  | Pbn1p may<br>function in<br>oxidative protein<br>folding.[1][2]     | [1][2]    |
| CNE1                | cne1Δ  | Synthetic growth defect | Pbn1p may<br>collaborate with<br>calnexin in<br>protein folding.[1] | [1][2]    |

### Table 2: Physical Interactors of Pbn1p

This table lists proteins that have been shown to physically interact with **Pbn1**p, suggesting its involvement in various complexes and pathways.

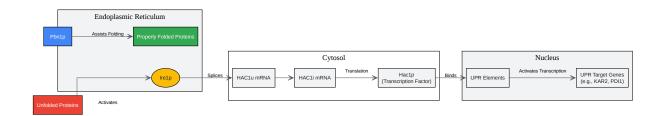


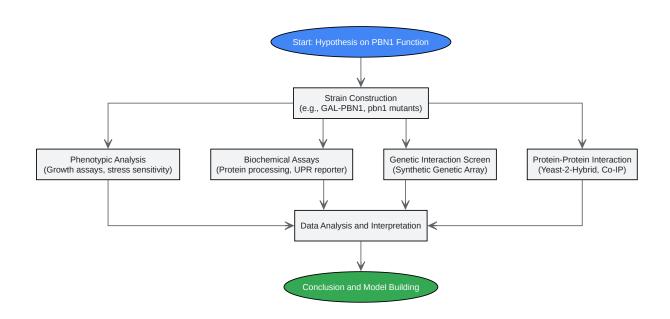
| Interacting<br>Protein | Systematic<br>Name | Function   | Interaction<br>Confidence | Reference |
|------------------------|--------------------|--|---------------------------|-----------|
| GPI14                  | YJR013W            | GPI<br>mannosyltransfer<br>ase 1                   | 0.857                     | [5]       |
| GPI10                  | YGL142C            | Component of GPI-N-acetylglucosamin yltransferase  | 0.847                     | [5]       |
| PBN1                   | YCL052C            | Self-interaction                                   | 0.818                     | [5]       |
| GPI18                  | YBR004C            | Component of<br>the GPI<br>transamidase<br>complex | 0.814                     | [5]       |
| DPM1                   | YPR183W            | Dolichol-<br>phosphate<br>mannosyltransfer<br>ase  | 0.961                     | [5]       |

## Signaling Pathways and Experimental Workflows PBN1's Role in ER Protein Processing and Quality Control

**PBN1** is integral to the proper folding and processing of a subset of proteins entering the secretory pathway. Its depletion leads to the accumulation of unfolded proteins, which in turn triggers the Unfolded Protein Response (UPR). This signaling cascade aims to restore ER homeostasis by upregulating chaperones and other protein folding machinery.







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